

Application Notes: Bioorthogonal Labeling of Cell Surface Proteins using Cy5-PEG3-Tetrazine

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Compound of Interest

Compound Name: Cy5-PEG3-Tetrazin

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Introduction

Bioorthogonal chemistry encompasses a class of high-yield chemical reactions that can occur in living systems without interfering with native biochemical processes.[1] Among these, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained trans-cyclooctene (TCO) is a cornerstone reaction, renowned for its exceptionally fast kinetics, high selectivity, and biocompatibility.[2][3][4] This powerful "click chemistry" reaction is ideal for applications in chemical biology, diagnostics, and drug development.[5]

These application notes provide a comprehensive guide to labeling cell surface proteins using a **Cy5-PEG3-Tetrazine** conjugate. This specific probe combines the highly efficient tetrazine ligation chemistry with the bright, far-red fluorescence of the Cy5 dye, making it an excellent tool for imaging and quantification. The polyethylene glycol (PEG) linker enhances water solubility and minimizes steric hindrance, improving labeling efficiency. The protocol involves a two-step labeling strategy: first, the introduction of a TCO moiety onto the cell surface, typically via a TCO-conjugated antibody, followed by the rapid and specific ligation of the **Cy5-PEG3-Tetrazine** probe.

Principle of the Method

The labeling strategy is based on the highly specific and rapid reaction between a trans-cyclooctene (TCO) group and a tetrazine derivative.

- **Introduction of the TCO Handle:** A TCO functional group is introduced to a specific protein on the live cell surface. A common and highly specific method is to use an antibody that targets the protein of interest. This antibody is first conjugated with a TCO-NHS ester, which reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond. The TCO-modified antibody is then incubated with live cells, where it binds to its target cell surface protein.
- **Bioorthogonal Ligation:** The **Cy5-PEG3-Tetrazine** probe is added to the cells. The tetrazine moiety on the probe rapidly and covalently reacts with the TCO group on the antibody via the iEDDA cycloaddition. This reaction is irreversible and forms a stable dihydropyridazine bond, releasing nitrogen gas as the only byproduct. The high reaction rate allows for efficient labeling at low, micromolar concentrations of the probe. The attached Cy5 fluorophore can then be visualized using fluorescence microscopy or quantified by flow cytometry.

Quantitative Data Summary

The performance of the TCO-tetrazine ligation is characterized by its rapid kinetics and the excellent photophysical properties of the Cy5 fluorophore.

Table 1: TCO-Tetrazine Reaction Parameters

Parameter	Value	Notes	Source
Reaction Type	Inverse-Electron-Demand Diels-Alder (iEDDA)	Bioorthogonal "click chemistry"	
Second-Order Rate Constant (k_2)	1,000 - 30,000 $\text{M}^{-1}\text{s}^{-1}$	Dependent on tetrazine substitution and TCO isomer/strain. Some engineered pairs can exceed $10^6 \text{ M}^{-1}\text{s}^{-1}$.	
Reaction pH	6.0 - 9.0	Stable across a broad physiological pH range.	
Reaction Temperature	4°C to 37°C	Reaction proceeds efficiently at both room temperature and physiological temperatures.	

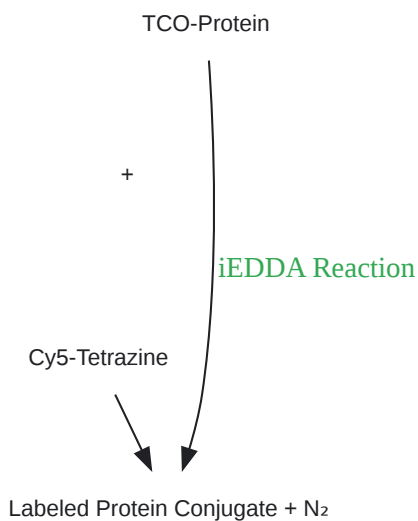
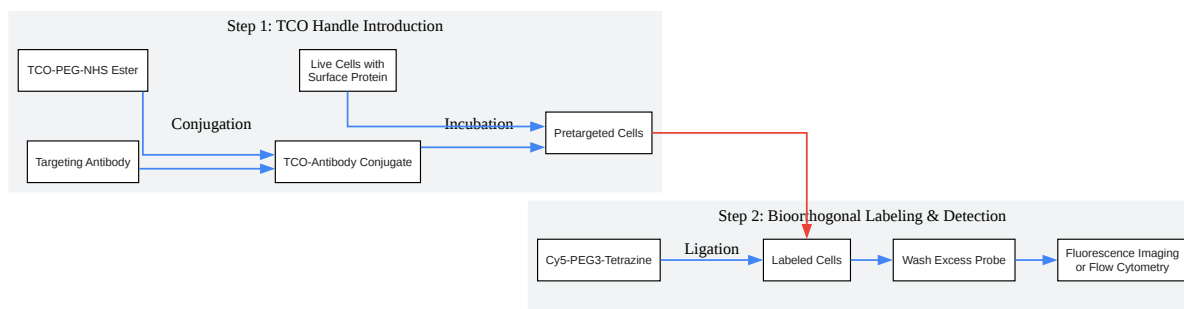
| Catalyst Requirement | None | The reaction is catalyst-free, enhancing its biocompatibility. | |

Table 2: Photophysical Properties of Cy5-Tetrazine

Parameter	Value	Notes	Source
Excitation Maximum (λ_{ex})	~650 nm	Optimal for use with a 633 nm or 647 nm laser line.	
Emission Maximum (λ_{em})	~670 nm	Emits in the far-red spectrum, minimizing autofluorescence from cellular components.	
Molar Extinction Coefficient (ϵ)	~250,000 $\text{cm}^{-1}\text{M}^{-1}$	High coefficient contributes to the brightness of the probe.	N/A
Quantum Yield (Φ)	~0.2-0.3	Moderate quantum yield, typical for cyanine dyes.	

| Photostability | Good | While generally good, Alexa Fluor dyes may offer superior photostability for long-term imaging. | |

Experimental Workflows and Signaling Pathways



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